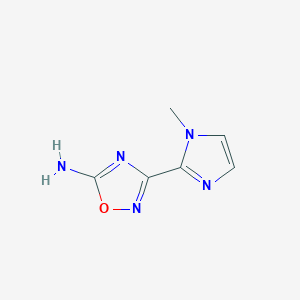

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine

Description

Properties

IUPAC Name |

3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-3-2-8-5(11)4-9-6(7)12-10-4/h2-3H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHFWYIOLUMXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NOC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-imidazole-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a nitrile oxide to yield the oxadiazole ring .

Industrial Production Methods

the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the imidazole or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted imidazole and oxadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives containing the oxadiazole moiety, including 3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown significant cytotoxicity against various cancer types, including glioblastoma and breast cancer.

In one study, a derivative exhibited an IC50 value of 7.4 μM against a specific cancer cell line, demonstrating its potential as a lead compound for further development in anticancer therapies .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Oxadiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with imidazole substituents have shown promising results against strains like Staphylococcus aureus and Escherichia coli.

A notable study reported that an oxadiazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against S. aureus, indicating strong antibacterial activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the imidazole ring or the oxadiazole moiety can significantly enhance the compound's efficacy.

For instance, substituting different functional groups at specific positions on the oxadiazole ring has been shown to improve solubility and bioavailability while maintaining or enhancing biological activity .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

Case Study 1: Anticancer Efficacy

In a recent investigation, researchers synthesized a series of oxadiazole derivatives based on the core structure of this compound. These derivatives were tested against several cancer cell lines, revealing that modifications to the imidazole ring significantly affected their antiproliferative effects.

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated that specific substitutions led to enhanced activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro-substituted derivatives (Ox2, Ox3) exhibit higher melting points (131–203°C) due to increased polarity and intermolecular interactions .

- Aliphatic vs. Aromatic Substituents : The isopropyl analog () is a crystalline solid, while the imidazole-containing target compound may exhibit lower crystallinity but improved solubility in polar solvents.

- Trifluoromethyl Groups : The trifluoromethylphenyl derivative () likely enhances metabolic stability and lipophilicity, making it suitable for pharmaceutical applications.

Stability and Reactivity Trends

- Thermal Stability : Nitro groups reduce thermal stability (), whereas imidazole and trifluoromethyl groups may enhance it through resonance stabilization or steric hindrance.

Biological Activity

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that integrates the structural characteristics of imidazole and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₆H₇N₅O

- Molecular Weight : 165.15 g/mol

- CAS Number : 1423032-33-0

The compound's dual-ring structure allows for versatile interactions with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain oxadiazole derivatives possess minimum inhibitory concentration (MIC) values comparable to standard antibacterial agents.

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 3f | 0.5 | Antibacterial |

| 3j | 0.75 | Antifungal |

| 3l | 0.25 | Antibacterial |

In a study focusing on various oxadiazole derivatives, it was noted that compounds with electron-withdrawing groups enhanced biological activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against several cancer cell lines. Notably:

- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), SNB-19 (brain cancer).

The cytotoxicity was evaluated using the MTT assay, revealing that specific derivatives exhibited promising antiproliferative effects:

| Compound | IC₅₀ (mM) | Cell Line |

|---|---|---|

| 2b | 13.62 | SNB-19 |

| 2c | 21.74 | PC-3 |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function.

- Receptor Modulation : It may also modulate receptor activity by interacting with binding sites, thereby disrupting normal cellular signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

Study on Antimicrobial Efficacy

In a comparative study of various oxadiazole derivatives, researchers synthesized multiple compounds and tested their antimicrobial properties against a panel of bacterial and fungal strains. The results indicated that certain derivatives demonstrated superior activity compared to conventional antibiotics.

Study on Antitumor Activity

Another research effort focused on the synthesis of oxadiazole derivatives under eco-friendly conditions using microwave irradiation. These compounds were screened for their antiproliferative effects against human cancer cell lines. The study found that several compounds exhibited significant cytotoxicity with low IC₅₀ values .

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization reactions involving nitrile derivatives and hydroxylamine in basic media. For example, hydrazononitriles react with hydroxylamine under controlled pH (9–11) to form oxadiazole cores . Key factors include temperature (70–90°C), solvent polarity (e.g., ethanol/water mixtures), and reaction time (6–12 hours). Yield optimization requires monitoring intermediates via TLC or HPLC. Competing pathways, such as aminoisoxazole formation, may occur if hydroxylamine concentration is insufficient .

Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical for unambiguous structural confirmation . For non-crystalline samples, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. Key NMR signals include imidazole protons (δ 7.2–7.8 ppm) and oxadiazole NH₂ (δ 5.5–6.0 ppm). IR spectroscopy can validate the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) .

Q. Q3. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should be conducted in buffers (pH 2–12) at 25–60°C, monitored via UV-Vis spectroscopy or HPLC. The oxadiazole ring is prone to hydrolysis under acidic conditions (pH < 3), forming carboxylic acid derivatives. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidative degradation .

Advanced Research Questions

Q. Q4. How can computational chemistry predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes). Solvent effects are incorporated via polarizable continuum models (PCM). Validate predictions with experimental data (e.g., kinetic studies) .

Q. Q5. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardize protocols:

Q. Q6. How does the compound behave in crystallographic studies when twinning or disorder is present?

Methodological Answer: For twinned crystals, use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL. Disorder in the methyl-imidazole moiety is modeled with split atoms (PART command) and restrained isotropic displacement parameters (ISOR). High-resolution data (d-spacing < 0.8 Å) improves refinement accuracy .

Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Scale-up introduces impurities from side reactions (e.g., dimerization). Optimize via:

Q. Q8. How can the compound’s role as a building block in heterocyclic systems be exploited for drug discovery?

Methodological Answer: Functionalize the NH₂ group via Buchwald-Hartwig amination or Ullmann coupling to introduce aryl/alkyl groups. The imidazole moiety can coordinate metals (e.g., Zn²⁺) for catalytic applications. Evaluate derived libraries in high-throughput screening (HTS) against targets like kinases or GPCRs .

Q. Q9. What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer: LC-MS/MS with a C18 column (2.6 µm particle size) detects impurities at <0.1% levels. For non-volatile residues, use charged aerosol detection (CAD). Quantify residual solvents (e.g., DMF) via GC-MS with headspace sampling. Validate methods per ICH Q2(R1) guidelines .

Q. Q10. How does the compound’s hygroscopicity impact formulation studies?

Methodological Answer: Hygroscopicity is assessed via dynamic vapor sorption (DVS). Formulate as lyophilized powders or lipid-based nanoparticles to mitigate moisture uptake. Use Karl Fischer titration to monitor water content during storage. Excipients like mannitol improve stability in solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.